methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolone class of molecules. This compound is characterized by its unique structure, which includes a quinoline core, fluorine atoms at positions 5 and 7, and a carbamoyl group attached to a dimethoxyphenyl ethyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Coupling with the Dimethoxyphenyl Ethyl Moiety: This step involves the coupling of the quinoline derivative with the dimethoxyphenyl ethyl moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Scientific Research Applications
Methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anti-cancer effects. The presence of fluorine atoms enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of fluorine atoms at positions 5 and 7 in methyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-5,7-difluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O6/c1-31-18-5-4-13(8-19(18)32-2)6-7-26-20(28)12-27-11-15(23(30)33-3)22(29)21-16(25)9-14(24)10-17(21)27/h4-5,8-11H,6-7,12H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMZEYQFBQGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3F)F)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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